2-hydroxy-4-methyl-N-[3-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
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Overview
Description
2-hydroxy-4-methyl-N-[3-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a sulfonamide group, and a methylsulfanyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4-methyl-N-[3-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-4-methyl-N-[3-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield a sulfone derivative, while reduction of the sulfonamide group could yield an amine derivative.
Scientific Research Applications
2-hydroxy-4-methyl-N-[3-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its structure suggests potential pharmacological activities, making it a candidate for further investigation as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-hydroxy-4-methyl-N-[3-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The pyrimidine ring may also play a role in binding to nucleic acids or other biological molecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-4-methyl-N-[3-(methylsulfanyl)phenyl]benzamide: Similar structure but lacks the pyrimidine ring.
4-hydroxy-2-quinolones: Different core structure but similar functional groups.
2-Methoxy-4-(methylsulfanyl)benzoic Acid: Similar functional groups but different core structure.
Uniqueness
The uniqueness of 2-hydroxy-4-methyl-N-[3-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide lies in its combination of functional groups and the presence of the pyrimidine ring, which may confer unique biological and chemical properties not found in similar compounds.
Properties
Molecular Formula |
C12H13N3O4S2 |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
6-methyl-N-(3-methylsulfanylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C12H13N3O4S2/c1-7-10(11(16)14-12(17)13-7)21(18,19)15-8-4-3-5-9(6-8)20-2/h3-6,15H,1-2H3,(H2,13,14,16,17) |
InChI Key |
UCTIHDDZODVFQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC(=CC=C2)SC |
Origin of Product |
United States |
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